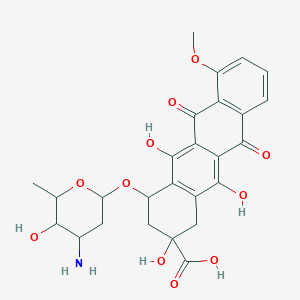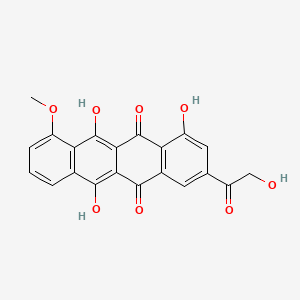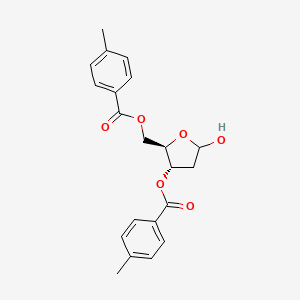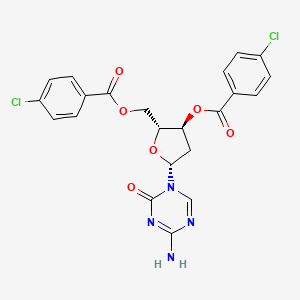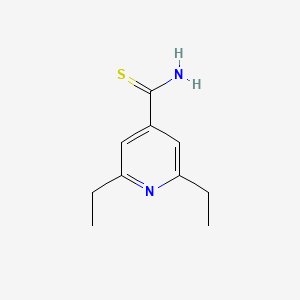![molecular formula C29H26ClFN4O4S B601156 N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine CAS No. 1026818-86-9](/img/structure/B601156.png)
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine” is a complex organic molecule . It contains several functional groups, including a quinazolinamine group, a furanyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, with the various substituents attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in acid-base reactions, the furanyl group could undergo electrophilic substitution, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Quinazoline derivatives have emerged as significant contributors to the field of optoelectronics, serving as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are integrated into π-extended conjugated systems, enhancing the creation of novel optoelectronic materials. Specifically, derivatives featuring polyhalogen substitutions are primary materials for fluorescent quinazolines with electroluminescent properties. Such applications extend to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing their versatility in creating advanced optical materials (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinazoline and its derivatives, including similar structural motifs as found in the subject compound, play a crucial role. These heterocyclic compounds, featuring a quinazoline-4(3H)-one core, are part of over 200 naturally occurring alkaloids and have been synthesized for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents aimed at combating antibiotic resistance (Tiwary et al., 2016).
Pharmacological Implications
Pharmacologically, quinazoline derivatives have been identified for their roles as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating the compound's potential relevance in developing therapeutic agents and studying their metabolic pathways (Khojasteh et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIJUNFFXHNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
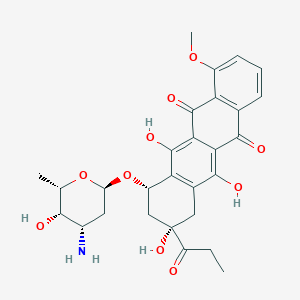

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)


